Thermal Stability Enhancement: Engineered Hyperstable Lysozyme Variant vs. Wild-Type
An engineered hyperstable (hs) variant of chicken egg-white lysozyme demonstrates significantly enhanced thermal and chemical stability compared to wild-type (WT) lysozyme [1]. This differential stability is quantifiable and directly impacts industrial process tolerance.
| Evidence Dimension | Thermal Denaturation Midpoint (ΔTm) |
|---|---|
| Target Compound Data | +10.5°C increase in Tm |
| Comparator Or Baseline | Wild-type chicken egg-white lysozyme (baseline Tm) |
| Quantified Difference | ΔTm = +10.5 °C |
| Conditions | Differential scanning calorimetry |
Why This Matters
This quantifies a 10.5°C higher thermal tolerance, enabling lysozyme use in processes where wild-type enzyme would denature, reducing replacement frequency and cost in high-temperature applications.
- [1] Shih P, et al. Design and structural analysis of an engineered thermostable chicken lysozyme. Protein Sci. 1995;4(10):2063-72. doi:10.1002/pro.5560041011 View Source
